N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-26-14-17(12-25-26)21-19(22-9-10-23-21)13-24-20(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,14H,11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLYPBKIGABALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article examines its biological activity, synthesis, and relevant research findings based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. The compound features a pyrazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, primarily through its interactions with specific biological targets:
- Kinase Inhibition : The compound has been shown to inhibit various kinases, including RET (Rearranged during Transfection) mutants associated with certain cancers. In vitro studies demonstrated low nanomolar inhibitory concentrations (IC50 values in the range of 5.7 to 8.3 nM), indicating potent activity against RET G810R, G810S, and G810C mutants .
- Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant properties, which could play a role in mitigating oxidative stress-related diseases.
- Potential Anticancer Activity : The compound's structural components allow it to modulate enzyme activities and receptor functions, making it a candidate for further development in cancer therapeutics .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Kinases : By binding to the inactive DFG-out conformation of kinases, the compound selectively inhibits their activity, which is crucial in cancer progression.
- Modulating Enzyme Activities : The presence of the pyrazole group enhances binding affinity to various enzymes and receptors, facilitating its role as a potential therapeutic agent.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Detailed methodologies can vary but generally include:
- Formation of the Pyrazole Moiety : Utilizing appropriate precursors to construct the pyrazole ring.
- Coupling Reactions : Employing coupling agents to link the pyrazole moiety with naphthalene derivatives.
- Final Acetylation : Introducing the acetamide functional group to complete the synthesis.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazole and naphthalene moieties exhibit significant anticancer activity. In a study evaluating various heterocyclic compounds, derivatives similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide showed promising results against multiple cancer cell lines. For instance, compounds with similar structures demonstrated GI50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrazole derivatives. For example, certain pyrazole-based compounds have been identified as effective inhibitors against viruses like measles and HIV. The structure of this compound suggests it may also possess similar antiviral properties, warranting further exploration in this area .
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of various pyrazole derivatives, one compound demonstrated a significant cytotoxic effect on breast cancer cells (MCF7). The compound was synthesized using a modified Suzuki coupling reaction, yielding high purity and efficacy against cancer cells at low concentrations .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of substituted pyrazoles against HIV showed that specific modifications to the pyrazole ring enhanced activity against resistant strains of the virus. The structural similarities to this compound suggest it may also be effective against viral pathogens .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Strengths : The compound’s hybrid structure merges features of bioactive pyrazines (e.g., kinase binding) and naphthalene-acetamides (e.g., crystallographic stability ).
- Limitations: No direct bioactivity or toxicity data are available. Synthetic protocols must be optimized, as triazole analogs require CuAAC conditions that may complicate scalability .
- Future Directions : Prioritize in vitro screening for enzyme inhibition and structural studies (e.g., X-ray crystallography) to validate binding modes.
Q & A
Q. What synthetic routes are available for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne intermediates, as demonstrated in analogous pyrazine-acetamide derivatives . Key steps include:
- Cu(OAc)₂ catalysis in a tert-BuOH:H₂O (3:1) solvent system at room temperature.
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2).
- Purification via recrystallization (ethanol) to improve yield and purity.
Optimization strategies: - Adjust stoichiometry of azide/alkyne precursors (e.g., 0.5 mmol each).
- Test alternative catalysts (e.g., CuI) or microwave-assisted synthesis to reduce reaction time.
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and compare with structurally similar acetamides .
- NMR Analysis : Use ¹H/¹³C NMR in DMSO-d₆ to identify key signals:
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .
- HPLC : Assess purity with reverse-phase C18 columns and UV detection.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the pyrazine (e.g., halogens) or naphthalene (e.g., nitro groups) to modulate electronic/steric effects .
- In Vitro Assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines, comparing IC₅₀ values of derivatives.
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinity to target proteins (e.g., kinases) based on pyrazine-naphthalene scaffold interactions .
- Data Analysis : Correlate substituent effects with activity using multivariate regression models.
Q. What strategies resolve contradictions in reported biological activity data for pyrazine-acetamide derivatives?
Methodological Answer:
- Replicate Experiments : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO).
- Metabolic Stability Tests : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
- Data Harmonization : Apply cheminformatics tools (e.g., PubChem BioAssay) to cross-validate activity annotations .
Q. How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute dipole moments and HOMO-LUMO gaps .
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~3.5), aqueous solubility (LogS ~-4.2), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
